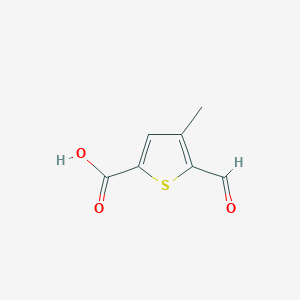
5-Formyl-4-methylthiophene-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Formyl-4-methylthiophene-2-carboxylic acid is a heterocyclic compound belonging to the class of thiophene carboxylic acids. It is characterized by a yellow crystalline solid form and has the molecular formula C7H6O3S. This compound is utilized in various fields, including medical research, environmental research, and industrial research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Formyl-4-methylthiophene-2-carboxylic acid typically involves the formylation of 4-methylthiophene-2-carboxylic acid. The reaction conditions often include the use of formylating agents such as formic acid or formyl chloride in the presence of catalysts like aluminum chloride or other Lewis acids .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. it is likely that large-scale synthesis follows similar routes as laboratory synthesis, with optimizations for yield and purity. The use of continuous flow reactors and automated systems may enhance production efficiency .
化学反応の分析
Types of Reactions: 5-Formyl-4-methylthiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid group.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid.
Major Products:
Oxidation: 5-Carboxy-4-methylthiophene-2-carboxylic acid.
Reduction: 5-Hydroxymethyl-4-methylthiophene-2-carboxylic acid.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
科学的研究の応用
5-Formyl-4-methylthiophene-2-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex thiophene derivatives.
Biology: It is used in the study of thiophene-based compounds’ biological activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5-Formyl-4-methylthiophene-2-carboxylic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on the context of its application. For instance, in biological systems, it may interact with enzymes or receptors, influencing biochemical pathways .
類似化合物との比較
- 5-Formyl-2-furoic acid
- 5-Methyl-2-thiophenecarboxaldehyde
- 2,5-Furandicarboxaldehyde
- 2,5-Thiophenedicarboxaldehyde
Comparison: 5-Formyl-4-methylthiophene-2-carboxylic acid is unique due to the presence of both a formyl group and a carboxylic acid group on the thiophene ringIn contrast, similar compounds may lack one of these functional groups, limiting their reactivity and application scope .
生物活性
5-Formyl-4-methylthiophene-2-carboxylic acid (FMCA) is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological properties, synthesis methods, and relevant research findings.
Chemical Structure and Properties
Molecular Formula: C7H6O3S
SMILES Notation: CC1=C(SC(=C1)C(=O)O)C=O
InChIKey: UNBOWFQAUBVHML-UHFFFAOYSA-N
Synthesis Methods
The synthesis of FMCA typically involves the formylation of 4-methylthiophene-2-carboxylic acid using formylating agents such as formic acid or formyl chloride, often in the presence of Lewis acids like aluminum chloride. The reaction conditions are optimized for yield and purity, with industrial methods likely mirroring these laboratory techniques but with enhancements for efficiency.
While specific mechanisms of action for FMCA are not extensively documented, it is hypothesized that its biological effects may be mediated through interactions with various molecular targets, including enzymes and receptors. This compound may influence key biochemical pathways relevant to therapeutic applications.
Case Studies and Research Findings
- Antimicrobial Screening:
- Comparative Analysis:
Comparison of Biological Activities
| Compound Name | MIC (µg/mL) | Target Organisms |
|---|---|---|
| This compound (FMCA) | TBD | TBD |
| 5-Nitro-2-furoyl derivative | 1.95–15.62 | Staphylococcus aureus |
| 4-Methylthiazole derivative | TBD | Various Gram-positive bacteria |
特性
IUPAC Name |
5-formyl-4-methylthiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O3S/c1-4-2-5(7(9)10)11-6(4)3-8/h2-3H,1H3,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNBOWFQAUBVHML-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)C(=O)O)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
391936-74-6 |
Source


|
| Record name | 5-formyl-4-methylthiophene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














